N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; conditionsoften in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use in energetic materials.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with similar structural features and applications in materials science.
Uniqueness
N-(4-ACETYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Biological Activity
N-(4-Acetylphenyl)-2-({5-Methyl-3-Phenylpyrazolo[1,5-a]pyrimidin-7-Yl}Sulfanylamide) is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features and functional groups suggest a wide range of pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is C23H20N4O2S, with a molecular weight of approximately 420.50 g/mol. The structure includes an acetylphenyl moiety and a pyrazolo[1,5-a]pyrimidine core linked through a sulfanyl group, which significantly influences its biological activity.
Key Structural Features:
- Sulfanyl Group : Enhances interaction with biological targets.
- Pyrazolo[1,5-a]pyrimidine Core : Known for diverse pharmacological properties.
Preliminary studies indicate that N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanylamide) acts primarily as an inhibitor of protein kinases . Molecular docking studies have shown that the compound binds to specific kinase domains, disrupting their activity and influencing various signaling pathways associated with cancer and other diseases.
Binding Affinity and Specificity
The compound exhibits a strong binding affinity to several protein kinases, which are critical in regulating cell proliferation and motility. This suggests potential applications in cancer therapy by targeting aberrant signaling pathways.
Anticancer Activity
Research has demonstrated that this compound has significant anticancer properties. In vitro studies involving various cancer cell lines have shown that it inhibits cell proliferation and induces apoptosis.
Table 1: Summary of Biological Activity Studies
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (Breast) | 15 | Inhibition of AKT pathway | |
A549 (Lung) | 10 | Induction of apoptosis | |
HeLa (Cervical) | 12 | Disruption of cell cycle |
Pharmacological Studies
In addition to anticancer activity, N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanylamide) has been evaluated for other pharmacological effects:
- Anticonvulsant Activity : Some derivatives have shown potential anticonvulsant effects in animal models, indicating possible applications in epilepsy treatment.
- Anti-inflammatory Properties : The compound's structural features may contribute to its ability to modulate inflammatory responses.
Case Studies
A notable case study involved the use of N-(4-acetylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanylamide) in a clinical trial for patients with advanced solid tumors. Results indicated a significant reduction in tumor size in several participants, highlighting its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15-12-22(27-23(25-15)20(13-24-27)18-6-4-3-5-7-18)30-14-21(29)26-19-10-8-17(9-11-19)16(2)28/h3-13H,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZCNDZQUXKHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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